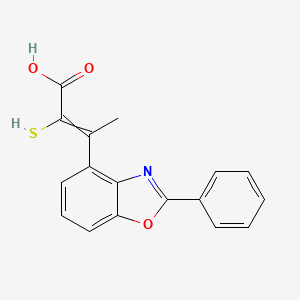![molecular formula C9H11ClN2O4S B14596018 {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-69-6](/img/structure/B14596018.png)
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid is an organic compound with the molecular formula C9H11ClN2O4S This compound contains a sulfamoyl group attached to an acetic acid moiety, with a 2-amino-4-chlorophenyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid typically involves multiple steps. One common method involves the reaction of 2-amino-4-chlorobenzylamine with sulfamoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final compound. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}propionic acid
- {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}butyric acid
- {[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}valeric acid
Uniqueness
{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid is unique due to its specific structural features, such as the presence of both amino and chloro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
61154-69-6 |
|---|---|
Molekularformel |
C9H11ClN2O4S |
Molekulargewicht |
278.71 g/mol |
IUPAC-Name |
2-[(2-amino-4-chlorophenyl)methylsulfamoyl]acetic acid |
InChI |
InChI=1S/C9H11ClN2O4S/c10-7-2-1-6(8(11)3-7)4-12-17(15,16)5-9(13)14/h1-3,12H,4-5,11H2,(H,13,14) |
InChI-Schlüssel |
FZGUXOLOCMUZKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N)CNS(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


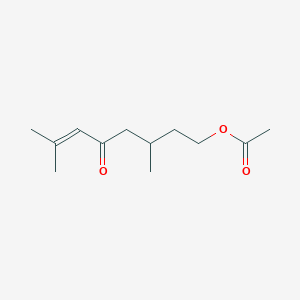
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
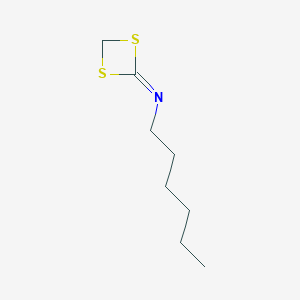

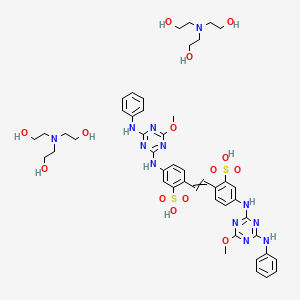
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
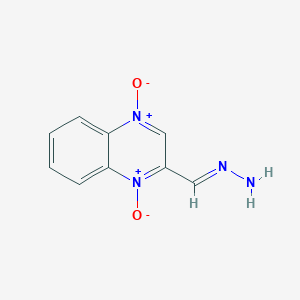
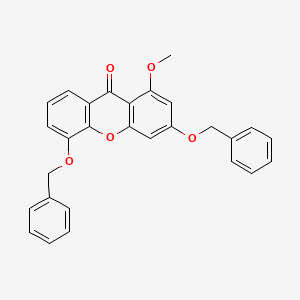
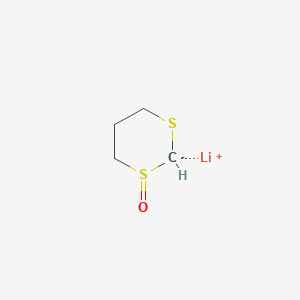


![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
